molecular formula C16H14N2O4 B5696866 N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide CAS No. 313960-81-5

N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5696866
CAS No.: 313960-81-5
M. Wt: 298.29 g/mol
InChI Key: LBOWMPWBQPKEKJ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 4-position, a methyl group at the 3-position of the benzamide core, and an acetyl-substituted phenylamine moiety. The acetyl group on the phenyl ring distinguishes it from other derivatives, influencing solubility, electronic effects, and steric interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-10-9-13(5-8-15(10)18(21)22)16(20)17-14-6-3-12(4-7-14)11(2)19/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOWMPWBQPKEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354407
Record name N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313960-81-5
Record name N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4-acetylphenylamine with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and methyl groups can influence the compound’s binding affinity to proteins or enzymes. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide , highlighting differences in substituents, molecular properties, and synthesis methods:

Compound Name Substituents (Benzamide Core / Phenylamine) Molecular Formula Molecular Weight Key Features Reference
This compound 3-methyl, 4-nitro / 4-acetylphenyl C₁₆H₁₅N₃O₄* 313.31* Acetyl group enhances electron-withdrawing effects and steric bulk. N/A
N-(4-Fluorophenyl)-3-methyl-4-nitrobenzamide 3-methyl, 4-nitro / 4-fluorophenyl C₁₄H₁₁FN₂O₃ 274.25 Fluorine improves metabolic stability and lipophilicity (bioisostere effect).
N-(4-Cyanophenyl)-3-methyl-4-nitrobenzamide 3-methyl, 4-nitro / 4-cyanophenyl C₁₅H₁₁N₃O₃ 281.27 Cyano group increases polarity and electron-withdrawing capacity.
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-nitro / 3-chloro-4-methylphenyl C₁₄H₁₁ClN₂O₃ 290.70 Chloro and methyl groups enhance hydrophobicity and steric hindrance.
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) / 4-methyl-3-nitrophenyl C₁₅H₁₁F₃N₂O₃ 324.26 Trifluoromethyl group boosts lipophilicity and chemical stability.

Electronic and Steric Effects

  • Steric Considerations : Bulkier substituents (e.g., trifluoromethyl in , acetyl in the target compound) may hinder molecular packing, affecting crystallinity and solubility.

Biological Activity

N-(4-acetylphenyl)-3-methyl-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with specific functional groups that influence its biological properties:

  • Acetyl group : Enhances lipophilicity and potential interaction with biological targets.
  • Nitro group : Can undergo bioreduction to form reactive intermediates, contributing to its biological activity.
  • Methyl group : May influence binding affinity to proteins.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to generate reactive species that may damage cellular components, while the acetyl and methyl groups potentially enhance the compound's ability to bind to target proteins involved in critical cellular pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The mechanism likely involves the inhibition of specific enzymes or receptors crucial for cancer cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study reported that this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
    • The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism of action, leading to cell lysis and death.
  • Anticancer Research
    • In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 µM to 15 µM depending on the cell type .
    • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, AnticancerUnique nitro group enhances reactivity.
N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amideSimilarModerate AnticancerDifferent mechanism involving phosphine interactions.
N-(4-acetylphenyl)quinoline-3-carboxamideSimilarAnticancerShows selectivity towards specific cancer pathways.

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